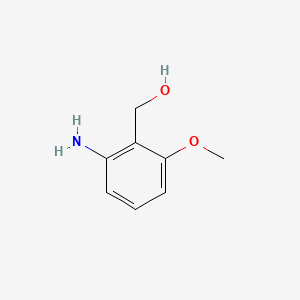

(2-Amino-6-methoxyphenyl)methanol

Descripción general

Descripción

“(2-Aminophenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of “(2-Amino-6-methoxy-phenyl)-methanol” involves various processes. A related compound, “(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one”, has been synthesized, characterized, and tested in vitro to assess their antioxidant activity .Molecular Structure Analysis

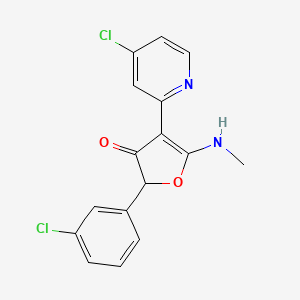

The molecular structure of “(2-Amino-6-methoxy-phenyl)-methanol” is represented by the linear formula C8H11NO2 . The InChI code for the compound is 1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3 .Physical And Chemical Properties Analysis

“(2-Amino-6-methoxy-phenyl)-methanol” has a molecular weight of 153.18 . It is a yellow solid at room temperature . The compound is stored at a temperature between 0-5 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Multi-substituted Arenes : A study by Sun, Sun, and Rao (2014) demonstrates the synthesis of multi-substituted arenes, including derivatives similar to “(2-Amino-6-methoxyphenyl)methanol”, through palladium-catalyzed C-H halogenation. This method offers advantages such as milder reaction conditions, higher yields, and better selectivity (Sun, Sun, & Rao, 2014).

Three-component Synthesis : Feng (2011) reports the synthesis of a novel compound using a three-component reaction, which is structurally related to “(2-Amino-6-methoxyphenyl)methanol”. This approach involves using malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating the compound's potential in multicomponent synthesis methods (Feng, 2011).

Ligand Exchange Reactions : Klausmeyer et al. (2003) explored ligand exchange reactions in a complex that involves substituted aryl alcohols related to “(2-Amino-6-methoxyphenyl)methanol”. This study can provide insights into the reactivity and potential applications of similar compounds in organometallic chemistry (Klausmeyer et al., 2003).

Molecular Docking for Antiviral Activity : FathimaShahana and Yardily (2020) synthesized a compound structurally similar to “(2-Amino-6-methoxyphenyl)methanol” and used molecular docking to understand its antiviral activity. This suggests potential applications in the development of antiviral agents (FathimaShahana & Yardily, 2020).

Photophysical Properties : Behera, Karak, and Krishnamoorthy (2015) investigated the photophysical characteristics of compounds structurally similar to “(2-Amino-6-methoxyphenyl)methanol”, focusing on intramolecular charge transfer processes. This research is relevant to the study of photoactive materials and sensors (Behera, Karak, & Krishnamoorthy, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

(2-amino-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSICPKUBLFYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666721 | |

| Record name | (2-Amino-6-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-methoxyphenyl)methanol | |

CAS RN |

177531-95-2 | |

| Record name | (2-Amino-6-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a(4H)-Benzofuranmethanol,2-ethoxyhexahydro-,[2R-(2alpha,3abta,7abta)]-(9CI)](/img/no-structure.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)

![1-methyl-3H-imidazo[1,5-a]benzimidazole](/img/structure/B575520.png)

![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)